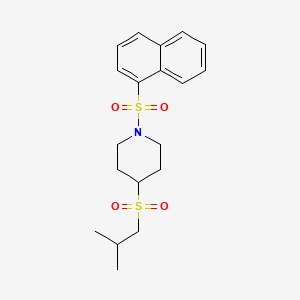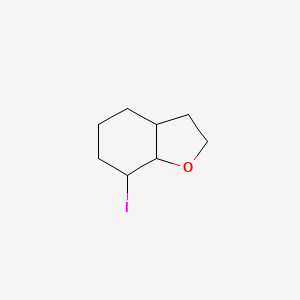![molecular formula C18H21N3O5S B2552574 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034397-34-5](/img/structure/B2552574.png)
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound known for its intricate structure and versatile chemical properties. This compound belongs to the sulfonamide class and contains a pyrazine moiety, a cyclohexyl group, and a dihydrobenzo[d][1,4]dioxin ring. Its complex arrangement allows it to interact with various biological targets, making it an interesting subject of study in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide generally involves multi-step procedures starting from readily available precursors:
Formation of the pyrazin-2-yloxy cyclohexyl intermediate: : This can be achieved via nucleophilic substitution reactions using pyrazine derivatives and cyclohexanol in the presence of a base.
Preparation of the sulfonamide precursor: : The sulfonyl chloride derivative is prepared by sulfonation of the dihydrobenzo[d][1,4]dioxin, followed by conversion to the sulfonyl chloride.
Coupling reaction: : The final step involves coupling the pyrazin-2-yloxy cyclohexyl intermediate with the sulfonamide precursor under controlled conditions.
Industrial Production Methods Industrial-scale production can be optimized by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity. Reaction conditions such as temperature, pH, solvent choice, and reaction time are finely tuned for large-scale synthesis.
化学反応の分析
Types of Reactions it Undergoes N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical transformations, including:
Oxidation: : The presence of the pyrazine ring makes it susceptible to oxidation, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions may target the sulfonamide group or the dihydrobenzo[d][1,4]dioxin ring.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions Used in These Reactions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with catalysts such as palladium on carbon (Pd/C).
Substitution: Alkyl halides, sulfonyl chlorides, bases such as sodium hydride (NaH).
Major Products Formed from These Reactions
N-oxide derivatives.
Reduced sulfonamides and dioxin derivatives.
Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has broad applications in scientific research:
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Serves as a ligand in binding studies to understand molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
This compound's mechanism of action involves interacting with specific biological targets, including enzymes and receptors. Its sulfonamide moiety allows it to mimic natural substrates, competitively inhibiting enzymatic activities. It also targets specific pathways, such as:
Inhibition of bacterial enzyme systems, leading to antibacterial effects.
Interaction with protein kinases in cancer cells, inducing apoptosis.
類似化合物との比較
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to its multi-functional structural motifs, which provide versatility in applications. Similar compounds include:
Sulfanilamide: : A simpler sulfonamide with antibacterial properties, but lacks the complex structure and versatility.
Trimethoprim: : Often used in combination with sulfonamides, with a simpler structure and different primary mechanism of action.
This compound's intricate structure and broad applications make it a valuable subject in scientific research, chemistry, and industry. Its ability to engage in multiple reactions and target diverse biological pathways underscores its unique position among similar compounds.
特性
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-27(23,15-5-6-16-17(11-15)25-10-9-24-16)21-13-1-3-14(4-2-13)26-18-12-19-7-8-20-18/h5-8,11-14,21H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNLIWUAMYMSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide](/img/structure/B2552494.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2552496.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2552502.png)

![N-(2-chlorobenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide](/img/structure/B2552505.png)

![(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate](/img/structure/B2552508.png)

